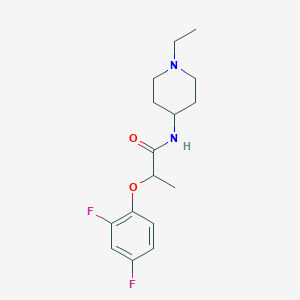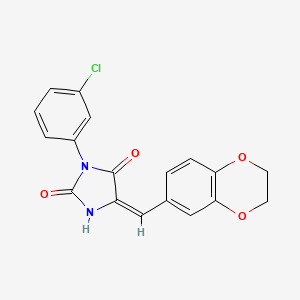
N-(5-bromo-2-pyridinyl)-4-butylbenzamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-butylbenzamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-4-butylbenzamide exerts its pharmacological effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair and cell death. PARP inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, PARP inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to reduce the production of inflammatory cytokines and the activation of immune cells, leading to its anti-inflammatory effects. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins and oxidative stress in the brain.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to have several biochemical and physiological effects, including PARP inhibition, anti-inflammatory effects, and neuroprotective effects. PARP inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to reduce the production of inflammatory cytokines and the activation of immune cells, leading to its anti-inflammatory effects. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-4-butylbenzamide has several advantages for lab experiments, including its potent PARP inhibition activity, anti-inflammatory effects, and neuroprotective effects. However, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-butylbenzamide, including its potential therapeutic applications in cancer, inflammatory disorders, and neurodegenerative diseases. Furthermore, future studies should focus on optimizing the synthesis of N-(5-bromo-2-pyridinyl)-4-butylbenzamide to improve its yield and solubility. Additionally, further studies are needed to investigate the potential toxicity of N-(5-bromo-2-pyridinyl)-4-butylbenzamide at high concentrations and its potential interactions with other drugs. Finally, future studies should investigate the potential of N-(5-bromo-2-pyridinyl)-4-butylbenzamide as a diagnostic tool for various diseases.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)-4-butylbenzamide, or N-(5-bromo-2-pyridinyl)-4-butylbenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. N-(5-bromo-2-pyridinyl)-4-butylbenzamide exerts its pharmacological effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair and cell death. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has several advantages for lab experiments, including its potent PARP inhibition activity, anti-inflammatory effects, and neuroprotective effects. However, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-butylbenzamide, including its potential therapeutic applications, optimizing its synthesis, investigating its toxicity, and potential interactions with other drugs, and its potential as a diagnostic tool for various diseases.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells. Furthermore, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-3-4-12-5-7-13(8-6-12)16(20)19-15-10-9-14(17)11-18-15/h5-11H,2-4H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYCYMIEOUDDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-[(dimethylamino)carbonyl]-2-[(N,N-dimethylglycyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4722426.png)
![4-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4722433.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722438.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B4722448.png)


![N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4722487.png)

![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4722507.png)

![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4722518.png)
![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)
